

## Buthidazole: A Technical Guide to Its Chemical Identity, Properties, and Herbicidal Action

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Buthidazole** is a selective herbicide belonging to the 1,3,4-thiadiazole class of chemicals. Historically used for the control of broadleaf weeds in various crops, its primary mechanism of action involves the disruption of photosynthetic processes in susceptible plants. This technical guide provides an in-depth overview of **buthidazole**'s IUPAC nomenclature, chemical synonyms, physicochemical and toxicological properties, a representative synthetic pathway, an analytical methodology for its detection, and a detailed visualization of its mode of action at the molecular level.

## **IUPAC Nomenclature and Chemical Synonyms**

The systematic and unambiguous identification of a chemical compound is crucial for scientific communication and regulatory purposes. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds.

IUPAC Name: 3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one[1]

The racemic form of the molecule is denoted as: rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one.



In addition to its formal IUPAC name, **buthidazole** is known by several other names and identifiers, which are frequently encountered in scientific literature, commercial products, and chemical databases.

Chemical Synonyms and Identifiers:

 CAS Name: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2imidazolidinone[1]

• CAS Registry Number: 55511-98-3[1]

Common Name: Buthidazole

• Trade Name: Ravage

Other Identifiers: VEL-5026, Buthiazole[1]

## **Physicochemical and Toxicological Data**

A comprehensive understanding of a compound's physical, chemical, and toxicological properties is essential for its safe handling, formulation, and assessment of its environmental and biological impact. The key properties of **buthidazole** are summarized in the table below.



Property	Value	Reference
Physicochemical Properties		
Molecular Formula	C10H16N4O2S	[1]
Molecular Weight	256.33 g/mol	
Melting Point	133-134 °C	_
рКа	11.3	_
Water Solubility	3.4 g/L (at 25 °C)	_
logP (Octanol-Water Partition Coefficient)	1.16	
Toxicological Data		_
Acute Oral LD50 (Rat)	1581 mg/kg	

# Experimental Protocols Representative Synthesis of a 1,3,4-ThiadiazolylThiazolidinone Derivative

While a detailed, step-by-step synthesis protocol for **buthidazole** is not readily available in the public domain, the following procedure for a structurally related 1,3,4-thiadiazolyl-thiazolidinone derivative illustrates a general synthetic approach. This multi-step synthesis involves the formation of a thiosemicarbazone, its oxidative cyclization to a 1,3,4-thiadiazole, followed by the condensation with an alpha-haloester and subsequent cyclization to form the thiazolidinone ring.

Step 1: Synthesis of N-(substituted-phenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide (Thiosemicarbazone)

- A solution of a substituted aniline (0.1 mol) in ethanol (50 mL) is prepared.
- To this solution, carbon disulfide (0.1 mol) and aqueous ammonia (0.1 mol) are added dropwise with constant stirring at a temperature maintained below 30°C.



- The reaction mixture is stirred for 6 hours.
- Acetone (0.1 mol) is then added, and the mixture is refluxed for 3 hours.
- The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the thiosemicarbazone.

Step 2: Synthesis of 5-substituted-N-(propan-2-ylidene)-1,3,4-thiadiazol-2-amine

- The thiosemicarbazone (0.05 mol) is dissolved in a minimal amount of ethanol.
- A solution of concentrated sulfuric acid (5 mL) is added slowly with cooling.
- The mixture is stirred for 30 minutes and then allowed to stand at room temperature for 5 hours.
- The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

- A mixture of the 2-amino-1,3,4-thiadiazole derivative (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for 8 hours.
- The reaction mixture is cooled and poured into ice-cold water.
- The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final thiazolidinone derivative.

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Pesticide Residue Analysis

The following protocol provides a general framework for the analysis of pesticide residues, including compounds structurally similar to **buthidazole**, in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

## Foundational & Exploratory



- A representative soil sample (e.g., 10 g) is accurately weighed into a centrifuge tube.
- An appropriate internal standard is added to the sample.
- The sample is extracted with a suitable organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques such as sonication or accelerated solvent extraction (ASE).
- The extract is centrifuged, and the supernatant is collected.

#### 2. Clean-up:

- The crude extract is subjected to a clean-up procedure to remove interfering co-extractives.
   This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like graphitized carbon black (GCB), primary secondary amine (PSA), or C18.
- The eluate from the SPE cartridge is collected and concentrated under a gentle stream of nitrogen.

#### 3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) is used.
- GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is installed.
- Injector: The injector is operated in splitless mode at a temperature of approximately 250°C.
- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For
  quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance
  sensitivity and selectivity by monitoring specific m/z ions characteristic of buthidazole.



• Data Analysis: The concentration of **buthidazole** in the sample is determined by comparing the peak area of the target analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of **buthidazole** standards.

## Mechanism of Action: Inhibition of Photosynthetic Electron Transport

**Buthidazole** exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII) within the chloroplasts of plant cells. Specifically, it disrupts the electron transport chain, a critical process for the conversion of light energy into chemical energy.

The following diagram illustrates the signaling pathway of photosynthetic electron transport and the site of inhibition by **buthidazole**.



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Caption: **Buthidazole**'s herbicidal mechanism of action.

The process begins with the absorption of light by chlorophyll molecules in PSII, exciting an electron in the P680 reaction center. This high-energy electron is then transferred through a series of acceptor molecules, including pheophytin and a tightly bound plastoquinone molecule (QA). The electron is subsequently transferred to a second, more loosely bound plastoquinone molecule (QB). **Buthidazole** binds to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding event physically blocks the transfer of electrons from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid



peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action.

## Conclusion

**Buthidazole** is a well-characterized herbicide with a specific mode of action targeting a fundamental process in plant biology. This technical guide has provided a comprehensive overview of its chemical identity, key physicochemical and toxicological properties, along with representative experimental protocols for its synthesis and analysis. The detailed visualization of its inhibitory effect on the photosynthetic electron transport chain offers a clear understanding of its herbicidal activity at the molecular level. This information serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

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## References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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